molecular formula C11H21NO B15166286 (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol

(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol

Cat. No.: B15166286
M. Wt: 183.29 g/mol
InChI Key: VETFELSGHLFPFA-SJQPAMGKSA-N
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Description

(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[311]hept-3-yl)-methanol is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core structure, which can be derived from readily available starting materials such as camphor or its derivatives.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol: shares similarities with other bicyclic compounds such as camphor derivatives and norbornane-based molecules.

    Camphor: A well-known bicyclic compound used in various applications, including as a chiral auxiliary.

    Norbornane: Another bicyclic compound with applications in organic synthesis and materials science.

Uniqueness

  • The presence of both an amino group and a hydroxyl group in this compound provides unique reactivity and versatility in chemical reactions.
  • Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

[(1R,2R,3S,5R)-2-amino-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C11H21NO/c1-10(2)7-4-8(6-13)11(3,12)9(10)5-7/h7-9,13H,4-6,12H2,1-3H3/t7-,8+,9+,11-/m0/s1

InChI Key

VETFELSGHLFPFA-SJQPAMGKSA-N

Isomeric SMILES

C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)CO)N

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)CO)C

Origin of Product

United States

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